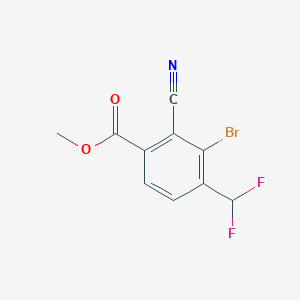
Methyl 3-bromo-2-cyano-4-(difluoromethyl)benzoate
Übersicht
Beschreibung
Methyl 3-bromo-2-cyano-4-(difluoromethyl)benzoate is a versatile organic compound characterized by its bromo, cyano, and difluoromethyl functional groups. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The compound can be synthesized through the halogenation of methyl benzoate followed by cyanation. The reaction typically involves the use of bromine and a cyanating agent under controlled conditions.
Difluoromethylation: Difluoromethylation can be achieved using reagents like diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group at the appropriate position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and cyanation reactions, often using continuous flow reactors to ensure consistent quality and yield. The difluoromethylation step is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and oxygen in the presence of a catalyst.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium cyanide, ammonia, or amines.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Cyanides, amines, or other substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-bromo-2-cyano-4-(difluoromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its use as a probe in biochemical assays to study enzyme mechanisms.
Medicine: Research has explored its application in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism by which Methyl 3-bromo-2-cyano-4-(difluoromethyl)benzoate exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with active sites and affecting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate: This compound is structurally similar but has a different ester group.
Methyl 4-bromo-2-cyano-3-(difluoromethyl)phenylacetate: Another structurally similar compound with a different arrangement of substituents.
Uniqueness: Methyl 3-bromo-2-cyano-4-(difluoromethyl)benzoate stands out due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its unique combination of bromo, cyano, and difluoromethyl groups makes it particularly useful in various synthetic and biological contexts.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable compound in various fields.
Eigenschaften
IUPAC Name |
methyl 3-bromo-2-cyano-4-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)5-2-3-6(9(12)13)8(11)7(5)4-14/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAJJMRINBIRQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















